molecular formula C12H11NO4 B13201102 Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13201102
M. Wt: 233.22 g/mol
InChI Key: OZVSNYCHHLNSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound that features a furan ring fused to a dihydropyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and dihydropyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a dihydropyridine precursor under controlled conditions. For instance, the reaction might involve the use of a furan-2-carboxaldehyde and a dihydropyridine derivative in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction mixture is then refluxed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the dihydropyridine moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the combination of furan and dihydropyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler furan derivatives .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-[4-(furan-2-yl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C12H11NO4/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-7H,8H2,1H3

InChI Key

OZVSNYCHHLNSQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.